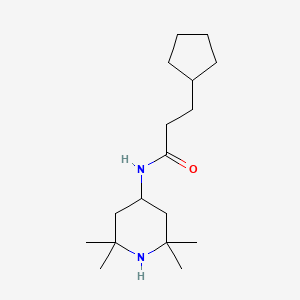
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential use in treating addiction and other neurological disorders.
Mécanisme D'action
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to increased levels of these substances in the brain. This in turn leads to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to decrease levels of glutamate, which is associated with excitotoxicity and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is its specificity for the enzyme that breaks down cocaine and alcohol, which reduces the risk of off-target effects. However, it can be difficult to work with in lab experiments due to its low solubility and stability.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of interest is its potential use in treating other addictions, such as opioid addiction. Another area of interest is its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is synthesized by reacting cyclopentyl bromide with 2,2,6,6-tetramethyl-4-piperidinone to form 3-cyclopentyl-2,2,6,6-tetramethyl-4-piperidone, which is then reacted with propanoyl chloride to form 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide.
Applications De Recherche Scientifique
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as Tourette's syndrome, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-16(2)11-14(12-17(3,4)19-16)18-15(20)10-9-13-7-5-6-8-13/h13-14,19H,5-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBGGZLJZFRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)



![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)



![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)